N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2640861-32-9
Cat. No.: VC11864582
Molecular Formula: C14H11FN4O
Molecular Weight: 270.26 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide - 2640861-32-9](/images/structure/VC11864582.png)
CAS No. | 2640861-32-9 |
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Molecular Formula | C14H11FN4O |
Molecular Weight | 270.26 g/mol |
IUPAC Name | N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Standard InChI | InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20) |
Standard InChI Key | SWUKNXUTOGDHID-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F |
Structural Characterization and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a bicyclic imidazo[1,2-b]pyridazine system fused with a carboxamide group at position 6. Key substituents include:
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A methyl group at position 2, which enhances hydrophobic interactions in target binding pockets.
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A 3-fluorophenyl group linked via a carboxamide bridge, introducing electronegative and steric effects that may modulate receptor affinity.
The molecular formula C₁₄H₁₁FN₄O (molecular weight: 270.26 g/mol) reflects a balanced lipophilicity profile, as evidenced by a calculated partition coefficient (logP) of approximately 2.7, comparable to related imidazo[1,2-b]pyridazine derivatives .
Table 1: Key Chemical Identifiers
Property | Value |
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CAS No. | 2640861-32-9 |
IUPAC Name | N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F |
InChI Key | SWUKNXUTOGDHID-UHFFFAOYSA-N |
Molecular Formula | C₁₄H₁₁FN₄O |
Molecular Weight | 270.26 g/mol |
Synthetic Pathways and Methodological Considerations
Core Synthesis Strategies
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between aminopyridazines and α-halo carbonyl compounds. For N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, a plausible route includes:
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Formation of the imidazo[1,2-b]pyridazine core: Reacting 3-aminopyridazine with ethyl bromopyruvate under basic conditions to yield ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate .
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Hydrolysis to carboxylic acid: Saponification of the ester group using NaOH or LiOH to generate the free carboxylic acid intermediate.
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Amidation with 3-fluoroaniline: Coupling the carboxylic acid with 3-fluoroaniline via carbodiimide-mediated (e.g., HBTU) activation in dimethylformamide (DMF).
Optimization Challenges
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Regioselectivity: Ensuring proper orientation during cyclization to avoid isomeric byproducts.
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Fluorophenyl incorporation: The electron-withdrawing fluorine atom may necessitate milder reaction conditions to prevent dehalogenation .
Physicochemical and Pharmacokinetic Profiling
Hydrogen Bonding Capacity
With 5 hydrogen bond acceptors and 1 donor, the molecule exhibits moderate polar surface area (51.37 Ų), aligning with Lipinski’s Rule of Five for drug-likeness. This balance supports potential oral bioavailability.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Derivatives like 3-methoxy-2-phenylimidazo[1,2-b]pyridazine exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.78 µg/mL), suggesting that fluorinated variants could enhance selectivity or potency against resistant strains .
Table 2: Comparative Biological Activities of Imidazo[1,2-b]Pyridazine Derivatives
Compound | Target/Activity | IC₅₀/MIC |
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Compound 35 | PI3Kα inhibition | 12 nM |
3-Methoxy-2-phenyl derivative | M. tuberculosis inhibition | 0.78 µg/mL |
P307-0472 | Undisclosed kinase target | Under investigation |
Therapeutic Applications and Clinical Relevance
Oncology
The scaffold’s kinase inhibitory profile positions it as a candidate for PI3K/AKT/mTOR pathway modulation, a critical axis in cancers such as breast and prostate malignancies . The fluorine atom may enhance metabolic stability, reducing hepatic clearance compared to non-fluorinated analogs.
Infectious Diseases
Given the antimycobacterial activity of structurally related compounds, this derivative warrants evaluation against drug-resistant tuberculosis and nontuberculous mycobacteria .
Future Research Directions
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Target Identification: High-throughput screening against kinase panels and microbial targets to elucidate primary mechanisms of action.
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ADMET Profiling: Assessing cytochrome P450 interactions, plasma protein binding, and in vivo pharmacokinetics.
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Structural Optimization: Exploring substitutions at the 2-methyl and 6-carboxamide positions to improve potency and selectivity.
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